Cas no 85-91-6 (Methyl N-methylanthranilate)

Methyl N-methylanthranilate structure
Methyl N-methylanthranilate structure
Nombre del producto:Methyl N-methylanthranilate
Número CAS:85-91-6
MF:C9H11NO2
Megavatios:165.189142465591
MDL:MFCD00017183
CID:34364
PubChem ID:6826

Methyl N-methylanthranilate Propiedades químicas y físicas

Nombre e identificación

    • Methyl 2-(methylamino)benzoate
    • Methyl N-methylanthranilate
    • Dimethyl Anthranilate
    • Methyl 2-methylaminobenzoate
    • N-Methylanthranilic acid methyl ester~Methyl 2-methylaminobenzoate
    • 2,6-Dimethoxyphenol
    • N-Methylanthranilic Acid Methyl Ester
    • N-Methyl-2-aminobenzoic Acid Methyl Ester
    • Methyl N-Methyl-2-aminobenzoate
    • Methyl methylaminobenzoate
    • Methyl methanthranilate
    • Methyl methylanthranilate
    • Benzoic acid, 2-(methylamino)-, methyl ester
    • 2-Methylaminomethyl benzoate
    • Methyl N-methyl anthranilate
    • N-Methylanthranilic acid, methyl ester
    • Methyl o-(methylamino)benzoate
    • Methyl N-methyl-o-anthranilate
    • Methyl-N-methylanthranilate
    • 2-Methylaminobenzoic acid methyl ester
    • Anthranilic acid, N-methyl-, methy
    • Anthranilic acid, N-methyl-, methyl ester (6CI, 7CI, 8CI)
    • 2-(Methylamino)benzoic acid methyl ester
    • NSC 9406
    • MDL: MFCD00017183
    • Renchi: 1S/C9H11NO2/c1-10-8-6-4-3-5-7(8)9(11)12-2/h3-6,10H,1-2H3
    • Clave inchi: GVOWHGSUZUUUDR-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(NC)=CC=CC=1)OC
    • Brn: 607217

Atributos calculados

  • Calidad precisa: 165.07900
  • Masa isotópica única: 165.078979
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 3
  • Complejidad: 159
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 38.3
  • Peso molecular: 165.19
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 4
  • Xlogp3: 2.3

Propiedades experimentales

  • Color / forma: It is a colorless to yellowish liquid with fluorescence. With orange like aroma and floral fragrance
  • Denso: 1.126 g/mL at 25 °C(lit.)
  • Punto de fusión: 17-19 °C (lit.)
  • Punto de ebullición: 255°C
  • Punto de inflamación: Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • índice de refracción: n20/D 1.579(lit.)
    n20/D 1.580
  • PH: 7-8 (H2O, 20℃)
  • Disolución: Miscible in all proportions with ethanol 96%, DMSO and diethyl ether.
  • PSA: 38.33000
  • Logp: 1.58790
  • Olor: ORANGE & MANDARIN-PEEL-LIKE ODOR
  • índice de refracción: INDEX OF REFRACTION: 1.5785-1.5810 (1.5800-1.5810) @ 20 °C
  • FEMA: 2718 | METHYL N-METHYLANTHRANILATE
  • Disolución: It is almost insoluble in glycerol and water, slightly soluble in propylene glycol, and soluble in most non-volatile oil, volatile oil, mineral oil, ethanol and benzyl benzoate.

Methyl N-methylanthranilate Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315,H319,H335
  • Declaración de advertencia: P261,P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:1
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S36-S36/37/39-S22
  • Rtecs:CB3500000
  • Señalización de mercancías peligrosas: Xi
  • TSCA:Yes
  • Términos de riesgo:R36/37/38
  • Condiciones de almacenamiento:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances. Cold storage (approximately 4 C)

Methyl N-methylanthranilate Datos Aduaneros

  • Código HS:2922499990
  • Datos Aduaneros:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Methyl N-methylanthranilate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Cooke Chemical
A3107812-500G
Dimethyl anthranilate
85-91-6 98%
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RMB 699.20 2025-02-20
Enamine
EN300-16144-50.0g
methyl 2-(methylamino)benzoate
85-91-6 95%
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$50.0 2023-07-10
Life Chemicals
F1943-0188-0.5g
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85-91-6 95%+
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$19.0 2023-09-06
Chemenu
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Methyl 2-(methylamino)benzoate
85-91-6 95%
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$204 2022-06-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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Methyl N-methylanthranilate
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587.6 2021-05-17
Life Chemicals
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85-91-6 95%+
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$21.0 2023-09-06
Cooke Chemical
A3107812-100G
Dimethyl anthranilate
85-91-6 98%
100g
RMB 165.60 2025-02-20
Chemenu
CM160631-500g
Methyl 2-(methylamino)benzoate
85-91-6 95%
500g
$204 2021-06-16
TRC
M291976-100mg
Methyl 2-(Methylamino)benzoate
85-91-6
100mg
$ 64.00 2023-09-07
Life Chemicals
F1943-0188-2.5g
Methyl N-methylanthranilate
85-91-6 95%+
2.5g
$40.0 2023-09-06

Methyl N-methylanthranilate Métodos de producción

Synthetic Routes 1

Condiciones de reacción
Referencia
Reactions of anthranilium salts with nucleophiles: adduct formation and rearrangement
Vander Meer, Robert K.; et al, Journal of Organic Chemistry, 1984, 49(18), 3373-7

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, 100 °C
1.2 Reagents: Water
Referencia
Chemo- and Diastereoselective Acylfluorination of Nonactivated Olefins to Access Benzo[b]azepines
Liu, Xingfeng; et al, Organic Letters, 2023, 25(5), 726-731

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  overnight, reflux
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  6 h, rt
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
Referencia
Scaffold Hopping of Natural Product Evodiamine: Discovery of a Novel Antitumor Scaffold with Excellent Potency against Colon Cancer
Wang, Lei; et al, Journal of Medicinal Chemistry, 2020, 63(2), 696-713

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium perchlorate Solvents: Methanol ,  Acetonitrile ;  1 h, rt
Referencia
Tunable Electrosynthesis of Anthranilic Acid Derivatives via a C-C Bond Cleavage of Isatins
Qian, Peng; et al, Journal of Organic Chemistry, 2021, 86(22), 16008-16015

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylacetamide ;  10 min, rt
1.2 16 h, 45 °C; 45 °C → rt
1.3 Reagents: Water ;  20 min, rt
2.1 Catalysts: Sulfuric acid Solvents: Methanol ;  3 h, reflux
Referencia
Investigation into the stability and reactivity of the pentacyclic alkaloid dehydroevodiamine and the benz-analog thereof
Wehle, Sarah; et al, Tetrahedron, 2016, 72(20), 2535-2543

Synthetic Routes 6

Condiciones de reacción
1.1 overnight, rt
Referencia
Synthesis and bioactivity evaluation of anthranilic diamide derivatives as green potential insecticides
Liu, Zhiqiang; et al, Progress in Environmental Science and Technology, 2011, 3, 105-108

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Zinc Solvents: 1,4-Dioxane ,  Water ;  5 h, 60 °C; 60 °C → rt
1.2 Reagents: Ammonia Solvents: Water ;  rt
Referencia
The effect of hydrogen bond on Bronsted acid-catalyzed intramolecular hydroamination of unfunctionalized olefins
Li, Ting-Ting; et al, Tetrahedron, 2015, 71(38), 7003-7009

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Water ;  24 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8, rt
Referencia
Rhodium(III)-Catalyzed Direct Cyanation of Aromatic C-H Bond to Form 2-(Alkylamino)benzonitriles Using N-Nitroso As Directing Group
Dong, Jiawei; et al, Journal of Organic Chemistry, 2015, 80(24), 12588-12593

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Sulfuric acid ;  reflux
2.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  50 °C
Referencia
Chemoselectivity for Alkene Cleavage by Palladium-Catalyzed Intramolecular Diazo Group Transfer from Azide to Alkene
Frost, Grant B. ; et al, Chemistry - A European Journal, 2019, 25(7), 1727-1732

Synthetic Routes 10

Condiciones de reacción
1.1 Catalysts: Sulfuric acid ;  2 h, reflux
1.2 Reagents: Ammonia Solvents: Water ;  neutralized
Referencia
Anthranilic acid-based inhibitors of phosphodiesterase: Design, synthesis, and bioactive evaluation
Cheng, Yih-Dih; et al, Organic & Biomolecular Chemistry, 2011, 9(20), 7113-7125

Synthetic Routes 11

Condiciones de reacción
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  3 h, reflux
Referencia
Investigation into the stability and reactivity of the pentacyclic alkaloid dehydroevodiamine and the benz-analog thereof
Wehle, Sarah; et al, Tetrahedron, 2016, 72(20), 2535-2543

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 23 °C
1.2 Reagents: Sodium borohydride ;  2 - 12 h, 60 °C
Referencia
Photocatalytic para-Selective C-H Functionalization of Anilines with Diazomalonates
Karmakar, Ujjwal; et al, Organic Letters, 2022, 24(33), 6137-6141

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Cupric acetate ,  Palladium diacetate ,  Potassium iodide Solvents: Dimethylformamide ;  13 h, 100 °C
Referencia
Palladium-Catalyzed Oxidative Carbonylation of Aromatic C-H Bonds of N-Alkylanilines with CO and Alcohols for the Synthesis of o-Aminobenzoates
Chen, Ming; et al, Journal of Organic Chemistry, 2015, 80(2), 1258-1263

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  10 min, rt
1.2 Solvents: Dimethylformamide ;  30 min, rt; 1 h, rt; 7 h, 50 °C; 50 °C → rt
1.3 Reagents: Water
Referencia
Design, synthesis, and evaluation of novel 1-methyl-3-substituted quinazoline-2,4-dione derivatives as antimicrobial agents
Ji, Qing-Gang; et al, Medicinal Chemistry Research, 2014, 23(5), 2169-2177

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
Referencia
Scaffold Hopping of Natural Product Evodiamine: Discovery of a Novel Antitumor Scaffold with Excellent Potency against Colon Cancer
Wang, Lei; et al, Journal of Medicinal Chemistry, 2020, 63(2), 696-713

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Pyridine ,  Cupric acetate Solvents: 1,4-Dioxane ;  15 min, rt
1.2 rt; 4.5 h, reflux
Referencia
Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2
Gonzalez, Israel; et al, Organic Letters, 2009, 11(8), 1677-1680

Synthetic Routes 17

Condiciones de reacción
Referencia
Studies on lactam acetals. Part V. Use in N-, O- and S-alkylations and esterification
Singh, Jujhar; et al, Indian Journal of Chemistry, 1981, (7), 596-7

Synthetic Routes 18

Condiciones de reacción
Referencia
A novel oxamide rearrangement
Peet, Norton P.; et al, Journal of Heterocyclic Chemistry, 1980, 17(7), 1513-18

Synthetic Routes 19

Condiciones de reacción
Referencia
Beyond conventional routes, an unprecedented metal-free chemoselective synthesis of anthranilate esters via a multicomponent reaction (MCR) strategy
Sarkar, Satavisha; et al, Chemical Communications (Cambridge, 2015, 51(63), 12673-12676

Synthetic Routes 20

Condiciones de reacción
Referencia
A novel oxamide rearrangement
Peet, Norton P.; et al, Journal of Heterocyclic Chemistry, 1980, 17(7), 1513-18

Methyl N-methylanthranilate Raw materials

Methyl N-methylanthranilate Preparation Products

Methyl N-methylanthranilate Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:85-91-6)Methyl N-methylanthranilate
A841487
Pureza:99%
Cantidad:1kg
Precio ($):186.0